N-(3-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 2-methoxyethyl group and at position 2 with a sulfanyl-linked acetamide moiety bearing a 3-fluorophenyl group. The thienopyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications . The 3-fluorophenyl group enhances lipophilicity and metabolic stability, while the 2-methoxyethyl substituent may improve solubility compared to alkyl or aryl analogs .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S2/c1-24-7-6-21-16(23)15-13(5-8-25-15)20-17(21)26-10-14(22)19-12-4-2-3-11(18)9-12/h2-4,9H,5-8,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVQEHPEAGRQEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Attachment of the methoxyethyl group: This can be done through alkylation reactions.
Formation of the acetamide linkage: This step might involve the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Differences and Implications
Core Heterocycle: The target compound’s thieno[3,2-d]pyrimidine core is less complex than the benzothieno-triazolo-pyrimidine in , which may reduce synthetic complexity but also limit binding versatility.
Substituent Effects :
- 3-Position : The 2-methoxyethyl group in the target compound offers moderate hydrophilicity compared to the 4-chlorophenyl (lipophilic) in or phenyl (aromatic) in . This may enhance solubility while retaining membrane permeability .
- Acetamide Side Chain : The 3-fluorophenyl group in the target provides electron-withdrawing effects, contrasting with the 2-(trifluoromethyl)phenyl in (stronger electronegativity) or 2-ethyl-6-methylphenyl in (steric bulk). These differences influence receptor affinity and metabolic stability .
Biological Activity: Thienopyrimidine derivatives (e.g., ) are frequently associated with kinase inhibition, while triazolo analogs (e.g., ) show antimicrobial activity. The target’s fluorine and methoxyethyl groups may position it as a balanced candidate for both solubility and target engagement .
Synthetic Accessibility :
- The target’s synthesis likely follows routes similar to , where chloroacetanilides are coupled to heterocyclic thiols under basic conditions (yields: 68–74%). However, the 2-methoxyethyl group may introduce additional steps compared to simpler alkyl/aryl substituents .
Data-Driven Insights
- Lipophilicity : The trifluoromethyl group in increases logP (~3.5 estimated) compared to the target’s methoxyethyl (logP ~2.8), affecting membrane permeability and CNS penetration.
- Solubility : The methoxyethyl group in the target may improve aqueous solubility (>50 µM) over chlorophenyl or trifluoromethyl analogs (<20 µM) .
Biological Activity
N-(3-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound belonging to the class of thienopyrimidines. Its biological activity has been explored in various studies, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a thienopyrimidine core and various functional groups. The chemical formula is , and it features a fluorophenyl group and a methoxyethyl substituent that contribute to its biological properties.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. This interaction can modulate biochemical pathways relevant to disease processes.
Anticancer Activity
Recent studies have investigated the compound's potential as an anticancer agent. For instance, it has shown efficacy against various cancer cell lines, including human cervical (HeLa) and liver (HepG2) cells. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis in these cells.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Induction of apoptosis |
| HepG2 | 7.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. It exhibited significant activity against several bacterial strains, indicating potential as an antibacterial agent.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 10 µg/mL |
Case Studies
- In Vivo Studies : In animal models, this compound demonstrated reduced tumor growth compared to control groups. These findings support its potential as a therapeutic agent in oncology.
- Combination Therapy : Research has indicated that combining this compound with existing chemotherapeutics may enhance efficacy and reduce resistance in cancer treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
